REACTION_CXSMILES
|
C1C(=O)N([Br:8])C(=O)C1.[C:9]([O:13][C:14](=[O:21])[NH:15][C:16]1[CH:20]=[CH:19][S:18][CH:17]=1)([CH3:12])([CH3:11])[CH3:10]>ClCCl>[C:9]([O:13][C:14](=[O:21])[NH:15][C:16]1[CH:20]=[CH:19][S:18][C:17]=1[Br:8])([CH3:12])([CH3:10])[CH3:11]
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Name
|
|
Quantity
|
8.9 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1=CSC=C1)=O
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
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Type
|
CUSTOM
|
Details
|
stir the mixture at 65° C. for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cool down
|
Type
|
CUSTOM
|
Details
|
remove solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
purify the crude material by flash chromatography (silica gel)
|
Type
|
WASH
|
Details
|
eluting with hexanes/diethyl ether 19:1
|
Type
|
CUSTOM
|
Details
|
to obtain 11.1 g (80%) as a white solid
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(NC1=C(SC=C1)Br)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |